REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([CH:11]([O:12][CH2:13][CH3:14])[O:15][CH2:16][CH3:17])[n:8][cH:9][cH:10]1)=[O:18].[Na+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH-:19]>>[O:3]=[C:4]([c:5]1[cH:6][c:7]([CH:11]([O:12][CH2:13][CH3:14])[O:15][CH2:16][CH3:17])[n:8][cH:9][cH:10]1)[OH:18]
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Name
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CCOC(=O)c1ccnc(C(OCC)OCC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccnc(C(OCC)OCC)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOC(OCC)c1cc(C(=O)O)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |